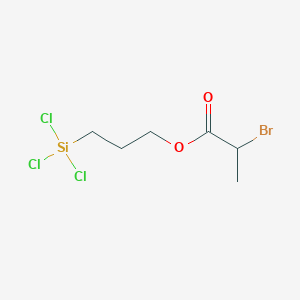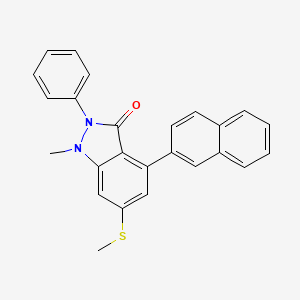
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one is a complex organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and an indazole core
Méthodes De Préparation
The synthesis of 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Naphthalene Ring: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Methylsulfanyl Group: This can be done using thiolation reactions with appropriate sulfur-containing reagents.
Final Assembly: The phenyl group is introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the indazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Applications De Recherche Scientifique
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one include other indazole derivatives and naphthalene-containing molecules. Some examples are:
1-Methyl-4-naphthalen-2-yl-2-phenylindazol-3-one: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-Methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one: Lacks the methyl group on the indazole ring, potentially altering its chemical properties.
4-Naphthalen-2-yl-2-phenylindazol-3-one: Lacks both the methyl and methylsulfanyl groups, providing a simpler structure for comparison.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in its simpler analogs.
Propriétés
Formule moléculaire |
C25H20N2OS |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one |
InChI |
InChI=1S/C25H20N2OS/c1-26-23-16-21(29-2)15-22(19-13-12-17-8-6-7-9-18(17)14-19)24(23)25(28)27(26)20-10-4-3-5-11-20/h3-16H,1-2H3 |
Clé InChI |
LAAQTFCLFMGXRV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=CC(=C2C(=O)N1C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
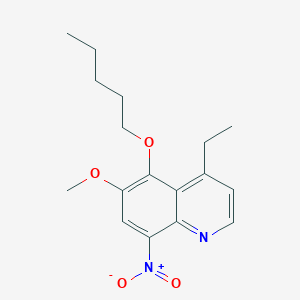

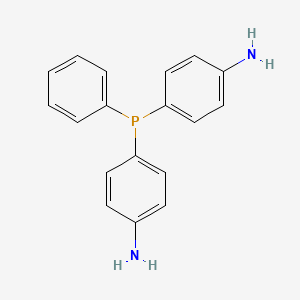
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
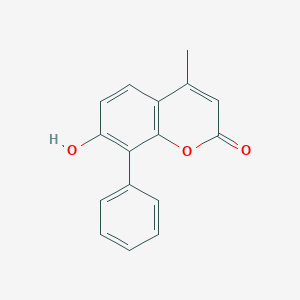
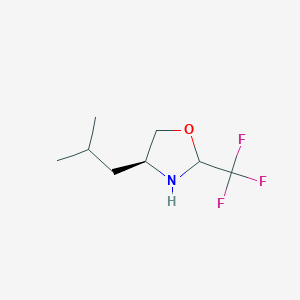
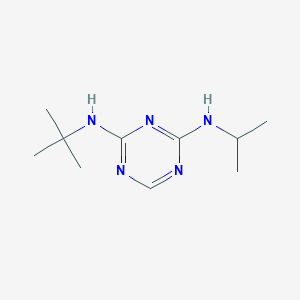

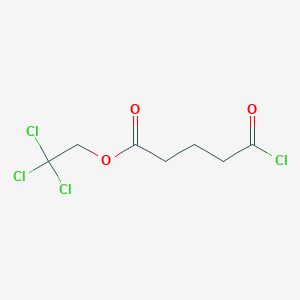
![2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one](/img/structure/B12546378.png)
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
